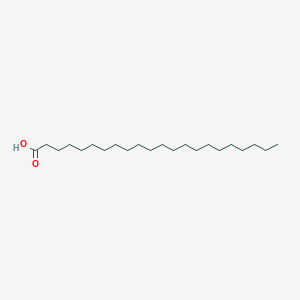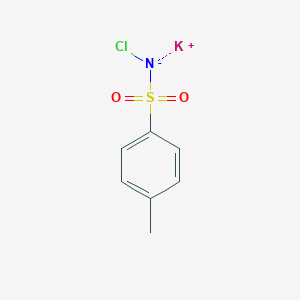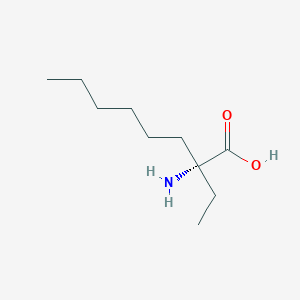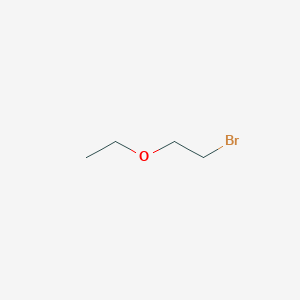
3-Hydroxy-4-methylbenzoic acid
Overview
Description
It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group at the third position and a methyl group at the fourth position on the benzene ring . This compound is commonly used in various chemical and pharmaceutical applications due to its unique properties.
Mechanism of Action
Mode of Action
Benzylic compounds, such as this one, can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Action Environment
The action, efficacy, and stability of 3-Hydroxy-4-methylbenzoic acid can be influenced by various environmental factors . These can include the pH of the environment, the presence of other compounds, and specific conditions within the body.
Biochemical Analysis
Biochemical Properties
It is known that hydroxybenzoic acids, a group to which 3-Hydroxy-4-methylbenzoic acid belongs, can participate in various biochemical reactions . They can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Molecular Mechanism
It is known that hydroxybenzoic acids can interact with various biomolecules through mechanisms such as binding interactions, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that hydroxybenzoic acids can be involved in various metabolic pathways, interacting with enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-4-methylbenzoic acid can be synthesized through several methods. One common synthetic route involves the hydroxylation of 4-methylbenzoic acid using a suitable oxidizing agent . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic oxidation of 4-methylbenzyl alcohol . This method involves the use of a metal catalyst, such as palladium or platinum, and an oxidizing agent like oxygen or hydrogen peroxide. The reaction is conducted in a solvent, usually under elevated temperatures and pressures, to achieve efficient conversion and high product yield.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-methylbenzoic acid undergoes various chemical reactions, including:
Reduction: The carboxyl group can be reduced to form 3-hydroxy-4-methylbenzyl alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and oxygen are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Catalysts: Palladium, platinum, and other metal catalysts are often employed in these reactions.
Major Products Formed
Oxidation: 3,4-Dihydroxybenzoic acid.
Reduction: 3-Hydroxy-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-4-methylbenzoic acid has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
3-Hydroxy-4-methylbenzoic acid can be compared with other similar compounds, such as:
4-Hydroxybenzoic acid: Lacks the methyl group at the fourth position, resulting in different chemical and biological properties.
3-Hydroxybenzoic acid: Lacks the methyl group at the fourth position, leading to variations in reactivity and applications.
4-Methylbenzoic acid: Lacks the hydroxyl group at the third position, affecting its chemical behavior and uses.
The presence of both the hydroxyl and methyl groups in this compound makes it unique and versatile for various applications.
Properties
IUPAC Name |
3-hydroxy-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,9H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLCWPXBHUALQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40207319 | |
| Record name | 3-Hydroxy-p-toluic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40207319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
586-30-1 | |
| Record name | 3-Hydroxy-4-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=586-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-p-toluic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 586-30-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75850 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 586-30-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67717 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxy-p-toluic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40207319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-p-toluic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.703 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXY-P-TOLUIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TFP4SJ9ZT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-Hydroxy-4-methylbenzoic acid in bacterial degradation of certain phenols?
A: this compound acts as an intermediate in the bacterial degradation pathway of specific phenols. For instance, a fluorescent Pseudomonas species utilizes it during the breakdown of 2,5-xylenol. [] This suggests that the compound plays a role in the metabolic processes of certain microorganisms capable of utilizing aromatic compounds as energy sources.
Q2: How does the structure of this compound relate to its use in affinity chromatography?
A: this compound serves as a crucial building block for creating a chromophore analog of Actinomycin C1 (D). [] This analog, when attached to Sepharose 4 B, creates a biospecific adsorbent for separating nucleic acids. The structural similarity of the synthesized chromophore to Actinomycin D allows it to bind specifically to DNA, enabling the separation of DNA/RNA mixtures.
Q3: Has this compound demonstrated any biological activity?
A: Research indicates that this compound, alongside salicylic acid, exhibits weak antibacterial activity. [] This finding suggests potential applications for the compound in the development of novel antimicrobial agents or as a scaffold for designing more potent derivatives.
Q4: Are there any known applications of this compound in inducing plant resistance to diseases?
A: While the provided abstracts don't offer detailed information on this topic, one title mentions "Induced resistance by cresotic acid (this compound) against wilt diseases of melon and cotton." [] This suggests that this compound may act as an elicitor, activating defense mechanisms in plants against specific pathogens. Further research is needed to understand the mechanisms and potential applications of this induced resistance.
Q5: What are the implications of forming a dioxanylphthalide structure from this compound?
A: When this compound reacts with formaldehyde and hydrochloric acid, it forms a dioxanylphthalide structure. This reaction highlights the reactivity of the hydroxyl and carboxyl groups on the benzene ring. [] The formed dioxanylphthalide can be further manipulated to create new derivatives with potentially different biological activities or applications in synthetic chemistry.
Q6: Are there any known methods to synthesize derivatives of this compound?
A: The literature suggests that this compound can undergo reactions like methylation and decarboxylation, leading to the formation of derivatives like 3-methyl-4-methylphthalic acid. [] These modifications can alter the molecule's properties and potentially lead to variations in biological activity or applications. Further research can explore different synthetic strategies to produce a diverse library of derivatives with potentially enhanced properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one](/img/structure/B43956.png)




